

Solubility of dimercury(I) oxalate in aqueous solutions.

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Compound of Interest

Compound Name: *Dimercury(I) oxalate*

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An In-Depth Technical Guide to the Solubility of **Dimercury(I) Oxalate** in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of **dimercury(I) oxalate** ($\text{Hg}_2\text{C}_2\text{O}_4$). It includes fundamental physicochemical data, a discussion of the factors influencing its solubility, and detailed experimental protocols for its determination.

Introduction

Dimercury(I) oxalate, also known as mercurous oxalate, is a sparingly soluble salt with the chemical formula $\text{Hg}_2\text{C}_2\text{O}_4$. An understanding of its solubility in aqueous solutions is critical in various fields, including analytical chemistry, environmental science, and toxicology. The dissolution of this salt is governed by a dynamic equilibrium between the solid phase and its constituent ions in solution. This guide will delve into the quantitative aspects of this solubility and the experimental methodologies used to measure it.

Physicochemical Properties

- Molecular Formula: $\text{C}_2\text{Hg}_2\text{O}_4$
- Molecular Weight: 489.2 g/mol
- Appearance: White crystalline solid

- CAS Number: 2949-11-3

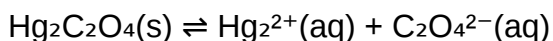
Quantitative Solubility Data

The solubility of **dimercury(I) oxalate** is fundamentally described by its solubility product constant (Ksp). While specific experimental data on the solubility of **dimercury(I) oxalate** under a wide range of conditions is not extensively documented in publicly available literature, the Ksp value allows for the calculation of its theoretical solubility in pure water and an understanding of its behavior in other aqueous media.

Table 1: Solubility Product Constant of **Dimercury(I) Oxalate** at 25°C

Compound	Formula	Ksp
Dimercury(I) Oxalate	Hg ₂ C ₂ O ₄	1.75 x 10 ⁻¹³ [1]

From this Ksp value, the molar solubility (S) of **dimercury(I) oxalate** in pure water can be calculated. The dissolution equilibrium is:



The Ksp expression is:

$$K_{\text{sp}} = [\text{Hg}_2^{2+}][\text{C}_2\text{O}_4^{2-}]$$

If we let 'S' be the molar solubility, then at equilibrium, $[\text{Hg}_2^{2+}] = S$ and $[\text{C}_2\text{O}_4^{2-}] = S$.

$$K_{\text{sp}} = (S)(S) = S^2 \quad S = \sqrt{K_{\text{sp}}} = \sqrt{(1.75 \times 10^{-13})} \approx 4.18 \times 10^{-7} \text{ mol/L}$$

Table 2: Calculated Molar and Mass Solubility of **Dimercury(I) Oxalate** in Pure Water at 25°C

Parameter	Value
Molar Solubility (S)	4.18 x 10 ⁻⁷ mol/L
Mass Solubility	2.04 x 10 ⁻⁴ g/L (or 0.204 mg/L)

Factors Influencing Solubility

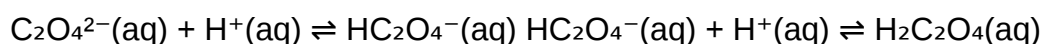
The solubility of **dimercury(I) oxalate** can be significantly affected by several factors, including the common ion effect, pH, and temperature.

Common Ion Effect

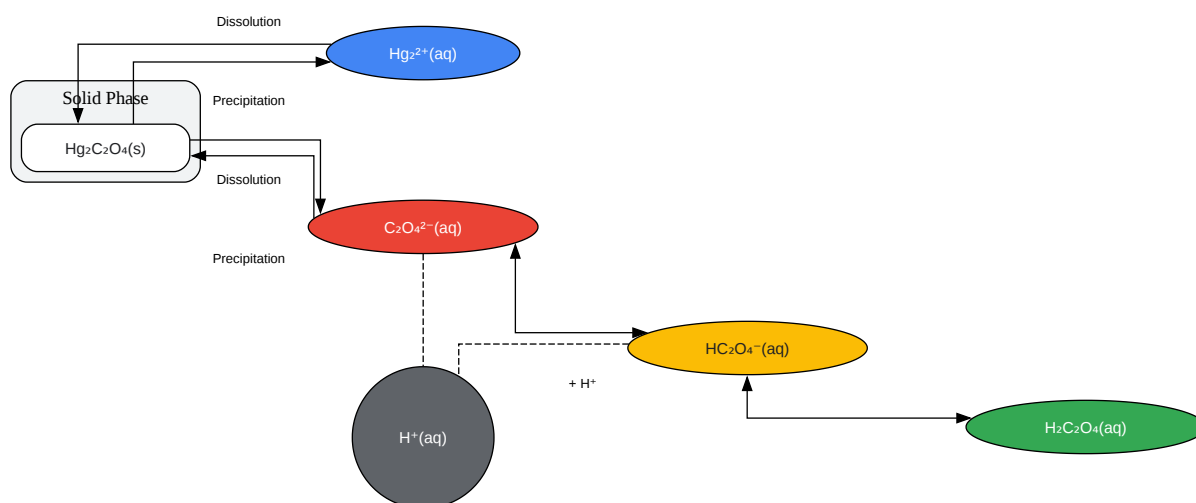
According to Le Chatelier's principle, the solubility of an ionic compound is decreased by the presence of a common ion in the solution.[2] For **dimercury(I) oxalate**, adding a soluble salt containing either Hg_2^{2+} (e.g., dimercury(I) nitrate) or $\text{C}_2\text{O}_4^{2-}$ (e.g., sodium oxalate) will shift the dissolution equilibrium to the left, favoring the formation of solid $\text{Hg}_2\text{C}_2\text{O}_4$ and thus reducing its solubility.

Effect of pH

The solubility of salts containing the anion of a weak acid is generally pH-dependent.[2][3] The oxalate ion ($\text{C}_2\text{O}_4^{2-}$) is the conjugate base of the weak acid, hydrogen oxalate (HC_2O_4^-), which is, in turn, the conjugate base of oxalic acid ($\text{H}_2\text{C}_2\text{O}_4$). In acidic solutions, the concentration of free oxalate ions is reduced due to protonation, as shown in the following equilibria:



This decrease in the concentration of $\text{C}_2\text{O}_4^{2-}$ ions shifts the dissolution equilibrium of **dimercury(I) oxalate** to the right, leading to an increase in its solubility.[3] Therefore, **dimercury(I) oxalate** is expected to be more soluble in acidic solutions than in neutral or alkaline solutions. It has been noted that **dimercury(I) oxalate** is slightly soluble in dilute nitric acid.[4] The optimal pH range for the precipitation of **dimercury(I) oxalate**, where its solubility is minimal, is between 3.0 and 5.0.[1]



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Aqueous Equilibria of **Dimercury(I) Oxalate** in Acidic Solution.

Effect of Temperature

The dissolution of most ionic solids is an endothermic process, meaning that solubility increases with temperature. While specific data for the temperature dependence of **dimercury(I) oxalate**'s K_{sp} is not readily available, it is generally expected that its solubility will be higher at elevated temperatures.[5] For precise applications, the effect of temperature on solubility should be determined empirically.

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of sparingly soluble salts like **dimercury(I) oxalate**. The choice of method depends on the required accuracy, the

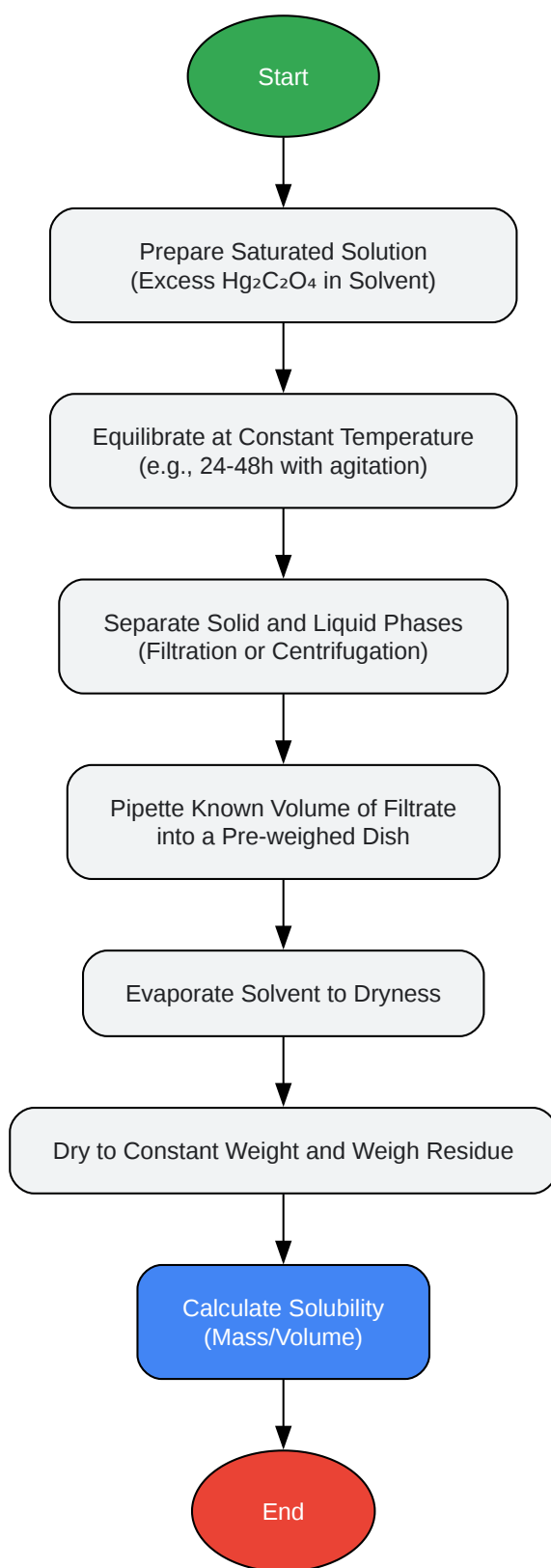
concentration range of the dissolved salt, and the available instrumentation.

Gravimetric Method

This classic method involves preparing a saturated solution, separating the aqueous phase, and then determining the mass of the dissolved solid in a known volume of the solution.

Protocol:

- **Preparation of Saturated Solution:** Add an excess of solid **dimercury(I) oxalate** to a known volume of the desired aqueous solvent (e.g., deionized water, buffer solution) in a sealed container.
- **Equilibration:** Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid is essential.
- **Phase Separation:** Carefully filter the saturated solution through a fine-porosity filter paper or membrane filter to remove all undissolved solid. A centrifuge can also be used to pellet the solid before decanting the supernatant.
- **Evaporation and Weighing:** Accurately pipette a known volume of the clear filtrate into a pre-weighed, dry evaporating dish.
- Gently heat the evaporating dish to evaporate the solvent completely, leaving behind the dissolved **dimercury(I) oxalate** as a solid residue.
- Dry the dish and residue to a constant weight in a drying oven at a suitable temperature (e.g., 105°C).
- Cool the dish in a desiccator and weigh it accurately.
- **Calculation:** The mass of the dissolved **dimercury(I) oxalate** is the final weight of the dish and residue minus the initial weight of the empty dish. From this mass and the volume of the filtrate taken, the solubility can be calculated in g/L and subsequently converted to mol/L.



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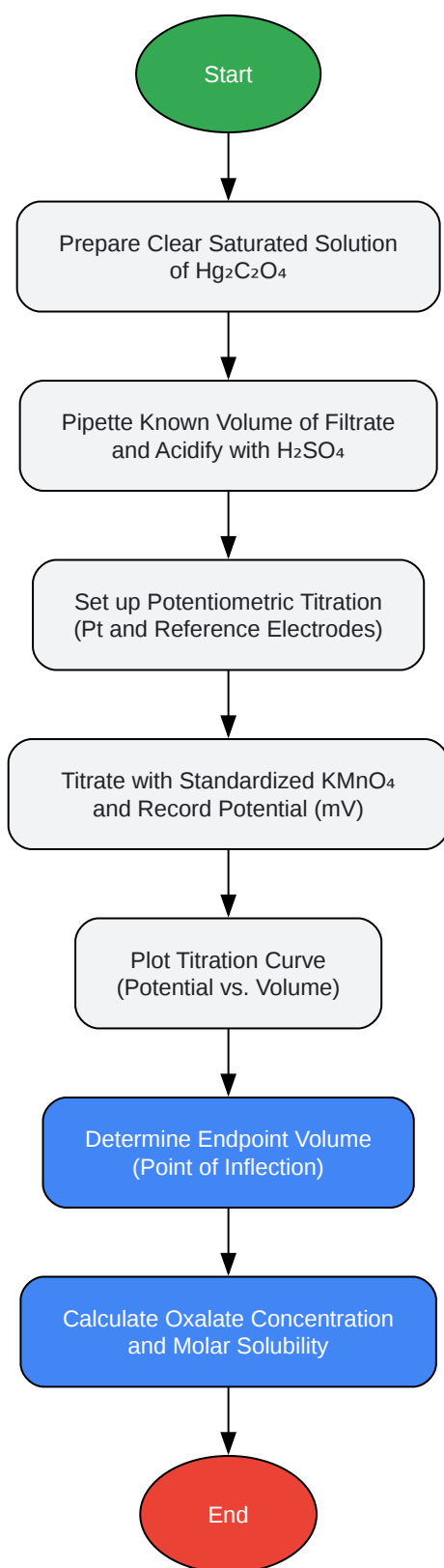
Workflow for Gravimetric Determination of Solubility.

Potentiometric Titration

This method can be used to determine the concentration of either the dimercury(I) ion or the oxalate ion in a saturated solution. For instance, the oxalate concentration can be determined by titration with a standard solution of potassium permanganate (KMnO_4) in an acidic medium.

Protocol:

- Prepare a Saturated Solution: Follow steps 1-3 of the gravimetric method to obtain a clear, saturated solution of **dimercury(I) oxalate**.
- Sample Preparation: Accurately pipette a known, large volume of the saturated solution into a beaker. Acidify the solution by adding a sufficient amount of sulfuric acid (e.g., to a final concentration of 1 M H_2SO_4).
- Titration Setup: Place a platinum indicator electrode and a suitable reference electrode (e.g., a calomel or silver/silver chloride electrode) into the beaker.^[6] Connect the electrodes to a potentiometer or pH/mV meter.
- Titration: Titrate the acidified oxalate solution with a standardized solution of potassium permanganate. The permanganate ion (MnO_4^-) is a strong oxidizing agent that reacts with oxalate ($\text{C}_2\text{O}_4^{2-}$).
- Endpoint Detection: Record the potential (in millivolts) as a function of the volume of KMnO_4 added. The endpoint of the titration is the point of the most rapid change in potential, which can be determined from a plot of potential versus volume or by using the first or second derivative of the titration curve.
- Calculation: From the volume of KMnO_4 solution used to reach the endpoint and its known concentration, calculate the moles of oxalate in the sample. This allows for the determination of the concentration of oxalate in the saturated solution, which corresponds to the molar solubility of **dimercury(I) oxalate**.



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Workflow for Potentiometric Determination of Solubility.

Conclusion

The aqueous solubility of **dimercury(I) oxalate** is low, as indicated by its small solubility product constant. This solubility is subject to influence by common ions, which decrease it, and by pH, with acidic conditions increasing solubility due to the protonation of the oxalate ion. While extensive quantitative data under varied conditions are sparse in the literature, the principles of chemical equilibrium provide a robust framework for predicting its behavior. The experimental protocols detailed in this guide offer reliable methods for empirically determining the solubility of **dimercury(I) oxalate** to high accuracy, which is essential for its application in research and development.

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